CID 78061187
Description
CID 78061187 is a unique compound registered in the PubChem database, a global repository for chemical structures and associated biological activities. Compounds like this compound are often studied for applications in pharmaceuticals, agrochemicals, or material sciences, depending on their structural and functional attributes .
For instance, this compound could belong to a class of natural products, synthetic inhibitors, or metabolites, as seen in analogous studies. For example, compares substrates and inhibitors such as taurocholic acid (CID 6675) and irbesartan (CID 3749), highlighting how structural variations influence biological activity. Similarly, evaluates CID 46907796 alongside ChEMBL inhibitors, emphasizing the role of functional groups in target binding .


Properties
Molecular Formula |
C70H91LiSn4 |
|---|---|
Molecular Weight |
1414.3 g/mol |
InChI |
InChI=1S/7C10H13.Li.4Sn/c7*1-3-9-6-5-7-10(4-2)8-9;;;;;/h7*5-7H,3-4H2,1-2H3;;;;; |
InChI Key |
VLXPNVPOFIZSJB-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCC1=C(C(=CC=C1)CC)[Sn].CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC.CCC1=C(C(=CC=C1)CC)[Sn]C2=C(C=CC=C2CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclin A/B inhibitors typically involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance the compound’s activity. One common synthetic route involves the use of N-protective indole and halogenated hydrocarbons as raw materials. The C-H alkylation reaction is carried out using a mechanical grinding method under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Industrial production of cyclin A/B inhibitors may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclin A/B inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
The compound identified as CID 78061187 is a chemical entity that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides an overview of its applications, mechanisms of action, and relevant case studies, supported by data tables and insights from diverse sources.
Scientific Research Applications
This compound has multiple applications across various domains:
- Medicinal Chemistry : Investigated for potential therapeutic effects against specific diseases.
- Biological Research : Used to study interactions with biomolecules, contributing to the understanding of biological pathways.
- Chemical Synthesis : Serves as a reagent or intermediate in organic synthesis processes.
Table: Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic candidate for drug development |
| Biological Research | Studying interactions with proteins and enzymes |
| Chemical Synthesis | Reagent or intermediate in organic synthesis |
Anticancer Activity
Recent research has focused on the design and synthesis of new derivatives related to this compound, particularly for anticancer applications. For instance, studies have demonstrated that certain derivatives exhibit significant cytotoxic activity against human cancer cell lines such as HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis has provided insights into how modifications can enhance potency and selectivity against cancer cells.
Antiviral Properties
In addition to anticancer activity, there is emerging evidence suggesting that this compound may possess antiviral properties. Preliminary studies indicate that it could inhibit viral replication mechanisms, making it a candidate for further investigation in the context of viral infections such as SARS-CoV-2.
Table: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Significant cytotoxic effects on cancer cell lines; SAR analysis ongoing |
| Antiviral Properties | Potential inhibition of viral replication; further studies needed |
Mechanism of Action
Cyclin A/B inhibitors exert their effects by targeting cyclin-dependent kinases, specifically cyclin A and cyclin B. These kinases play a crucial role in regulating the cell cycle, and their inhibition disrupts the progression of the cell cycle, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets and pathways involved include the inhibition of cyclin A and cyclin B, which prevents the phosphorylation of key substrates required for cell cycle progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Hypothetically, CID 78061187 could be compared to structurally related compounds using parameters such as molecular weight, polarity, and functional groups. For example:
Note: The above table is illustrative, as specific data for this compound is unavailable in the provided evidence.
Analytical Techniques for Characterization
and highlight methodologies for compound analysis, such as GC-MS and LC-ESI-MS, which are critical for comparing this compound with analogs. For example:

- GC-MS : Used to resolve CID content in fractions of vacuum-distilled essential oils, as shown in .
- LC-ESI-MS with CID (Collision-Induced Dissociation): Enables structural elucidation by fragmenting ions, as demonstrated for ginsenosides in .
These techniques could differentiate this compound from isomers or analogs by comparing retention times, fragmentation patterns, and collision energy profiles .
Challenges in Comparative Studies
- Data Heterogeneity: As noted in and , variations in training datasets, hyperparameters, or experimental conditions (e.g., collision energy in MS) can skew comparisons .
- Structural Complexity : Overlapping functional groups (e.g., esters vs. amides) may necessitate advanced techniques like X-ray crystallography or NMR, as referenced in .
Biological Activity
CID 78061187, also known as a chemically-inducible dimerization (CID) compound, has been studied for its biological activity, particularly in the context of manipulating cellular signaling pathways. This article reviews the compound's mechanisms, applications, and research findings related to its biological effects.
Overview of Chemically-Inducible Dimerization (CID)
Chemically-inducible dimerization (CID) is a technique that allows researchers to control protein interactions and cellular processes with high temporal and spatial precision. This method has been instrumental in studying complex signaling pathways within cells, providing insights into how a limited set of proteins can generate diverse biological responses. CID systems utilize small molecules to induce dimerization of proteins that are otherwise not interacting, facilitating the study of their function in live cells .
The primary mechanism of action for CID compounds like this compound involves the activation of specific signaling pathways through induced protein interactions. For instance, CID can be used to target proteins to specific cellular locations, enhancing our understanding of their roles in various cellular processes such as:
- Signal Transduction : By inducing dimerization of signaling molecules, researchers can dissect complex signaling cascades and identify key regulatory mechanisms.
- Cell Migration : CID has been applied to study the role of small GTPases in cell polarity and migration, revealing feedback mechanisms that govern these processes .
- Synaptic Plasticity : The recruitment of kinases to synaptic sites via CID has provided evidence for their roles in synaptic remodeling and plasticity .
Case Studies
- Neuronal Development : A study utilized CID to investigate the role of HRas in neuronal development. By targeting phosphoinositide 3-kinase (PI3K) to the plasma membrane, researchers observed enhanced HRas activation, suggesting a positive feedback loop critical for axon formation .
- Neutrophil Migration : Another study employed CID to explore the polarization of migrating neutrophils. By manipulating PI3K localization, researchers demonstrated how actin remodeling is influenced by localized signaling events .
- Cancer Research : CID compounds have been explored for their potential in cancer therapy by manipulating oncogenic signaling pathways. For example, studies have shown that targeting specific kinases with CID can inhibit tumor growth in various cancer models .
Data Tables
The following table summarizes key studies involving this compound and its biological applications:
Q & A
How to formulate a focused research question for studying CID 78061187?
- Methodological Answer : Begin by narrowing the scope using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome). For example:
- Feasibility: Ensure access to necessary instrumentation (e.g., HPLC, NMR) and chemical reagents.
- Novelty: Identify gaps via literature review (e.g., understudied metabolic pathways of this compound).
- Specificity: Avoid broad terms like "study effects"; instead, define measurable outcomes (e.g., "How does CID 78061183 inhibit Enzyme X at pH 7.4?").
Test the question for clarity and alignment with available resources before finalizing .
Q. What are the key components of an effective literature review for this compound research?
- Methodological Answer :
- Systematic Search : Use databases (PubMed, SciFinder) with keywords like "this compound pharmacokinetics" or "synthetic pathways," filtered by publication date (last 5–10 years).
- Critical Evaluation : Differentiate primary sources (original studies on synthesis) from secondary sources (review articles).
- Gap Analysis : Highlight contradictions (e.g., conflicting reported solubility values) or unexplored applications (e.g., antiviral potential).
Cite sources rigorously using tools like EndNote or Zotero to maintain consistency .
Q. How to design a reproducible experimental protocol for this compound?
- Methodological Answer :
- Materials : Specify purity grades (e.g., ≥98% this compound), solvent sources, and equipment models (e.g., Agilent 1260 HPLC).
- Controls : Include positive/negative controls (e.g., known inhibitors for enzyme assays).
- Documentation : Predefine statistical methods (e.g., ANOVA for triplicate measurements) and replicate conditions (temperature, agitation speed).
Reference established protocols (e.g., USP guidelines) and validate reproducibility via inter-lab collaboration .
Advanced Research Questions
Q. How to resolve contradictions in experimental data when analyzing this compound's properties?
- Methodological Answer :
- Method Audit : Check for consistency in buffer preparation, instrument calibration, and sample storage.
- Statistical Reconciliation : Apply Grubbs’ test to identify outliers or meta-analysis to compare datasets.
- Cross-Validation : Use orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability).
Publish raw data in supplementary materials to enable peer verification .
Q. What advanced statistical methods are recommended for analyzing non-linear relationships in this compound data?
- Methodological Answer :
- Multivariate Regression : Model dose-response curves with Hill equations.
- Machine Learning : Train neural networks to predict toxicity based on structural fingerprints.
- Bayesian Analysis : Quantify uncertainty in kinetic parameters (e.g., IC₅₀ values).
Validate models using k-fold cross-validation and report confidence intervals .
Q. How to integrate multi-omics data to study this compound's biological pathways?
- Methodological Answer :
- Data Harmonization : Use platforms like Galaxy or KNIME to align transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets.
- Pathway Enrichment : Apply tools like DAVID or MetaboAnalyst to identify overrepresented pathways (e.g., apoptosis or oxidative stress).
- Experimental Validation : Confirm computational predictions via siRNA knockdown or CRISPR-edited cell lines.
Address batch effects via ComBat normalization .
Q. What strategies optimize the sensitivity of analytical techniques for detecting this compound in complex matrices?
- Methodological Answer :
- Sample Preparation : Use SPE (solid-phase extraction) with C18 cartridges to reduce matrix interference.
- Instrument Optimization : Adjust LC-MS parameters (e.g., capillary voltage, collision energy) for higher S/N ratios.
- Validation : Follow ICH Q2(R1) guidelines for LOD/LOQ calculations.
Compare performance across techniques (e.g., LC-MS vs. ELISA) and publish validation datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
